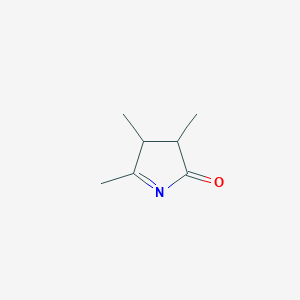
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Properties
Research indicates that derivatives of 3,4,5-trimethyl-3,4-dihydropyrrol-2-one are being explored for their potential in developing new drugs targeting bacterial infections and cancer. The compound exhibits biological activities that may involve modulation of enzyme pathways or interaction with cellular receptors.
Agricultural Chemistry Applications
The compound has also been studied for its potential use in agricultural chemistry. Its derivatives may serve as:
- Pesticides : Targeting specific pests while minimizing harm to non-target organisms.
- Herbicides : Effective in controlling unwanted vegetation without affecting crop yield.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It is used in various chemical reactions essential for synthesizing more complex molecules in pharmaceutical chemistry. Notably:
- Synthesis of Pyrrolidinones : It can be transformed into other pyrrolidinone derivatives through various chemical reactions.
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal explored the antibacterial properties of synthesized derivatives of this compound against various bacterial strains. The findings indicated significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotics.
Case Study 2: Agricultural Application
In another research project focused on agricultural applications, derivatives were tested for their herbicidal efficacy against common weeds. Results demonstrated effective weed control with minimal phytotoxicity to crops, highlighting the compound's promise as an environmentally friendly herbicide.
Eigenschaften
CAS-Nummer |
111862-11-4 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3,4,5-trimethyl-3,4-dihydropyrrol-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,1-3H3 |
InChI-Schlüssel |
LFPKRQPACWFFHS-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N=C1C)C |
Kanonische SMILES |
CC1C(C(=O)N=C1C)C |
Synonyme |
2H-Pyrrol-2-one,3,4-dihydro-3,4,5-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















